Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate
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Overview
Description
Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate is a useful research compound. Its molecular formula is C10H16N2NaO8Pb and its molecular weight is 522 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chelation and Heavy Metal Detoxification
- EDTA is widely recognized for its chelation properties, particularly in binding with heavy metals like lead. It forms water-soluble complexes that can be excreted by the kidneys, aiding in the detoxification of heavy metals from the body (Lascelles & Donaldson, 1989).
Veterinary Medicine
- In veterinary medicine, EDTA has been utilized to induce hypocalcemia in animals like dairy cows. However, there are reports of toxicity and adverse effects following its administration, highlighting the need for caution in its use (Liesegang, Riond, & Wanner, 1999).
Dental Applications
- In dentistry, EDTA is used for its ability to react with calcium ions in dentine, forming soluble calcium chelates. This property makes it useful in endodontic treatments (Mohammadi, Shalavi, & Jafarzadeh, 2013).
Environmental Remediation
- EDTA is employed in environmental remediation, particularly in phytoremediation, to mobilize soil lead and enhance plant uptake. This application exploits its ability to form less toxic chelated complexes compared to free lead ions (Andra et al., 2009).
- It has also been used for the remediation of lead-polluted soils, demonstrating high efficiency in lead extraction (Villen‐Guzman et al., 2015).
Analytical Chemistry
- In analytical chemistry, EDTA serves as an eluant for separating and detecting metal ions. It has been used to separate divalent and trivalent metal ions, showing potential for simplifying transition metal ion determinations (Lien, Boerner, & Tarter, 1987).
Mechanism of Action
Target of Action
The primary targets of Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate are divalent cations . This compound acts as a chelator, binding to these ions and inhibiting enzymes such as metalloproteases that require divalent cations for activity .
Mode of Action
This compound interacts with its targets by forming a complex with the divalent cations . This interaction inhibits the activity of enzymes such as metalloproteases that require these ions for their function .
Biochemical Pathways
The chelation of divalent cations by this compound affects various biochemical pathways. By inhibiting metalloproteases, it can impact processes that rely on these enzymes, such as protein degradation .
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in the body. The compound’s impact on bioavailability would depend on factors such as dosage and route of administration.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of metal-dependent enzymes . This can lead to changes in cellular processes that rely on these enzymes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . It is also important to avoid release to the environment due to its potential toxicity .
Biochemical Analysis
Biochemical Properties
Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate forms an octahedral complex with divalent cations . This property allows it to inhibit enzymes, such as metalloproteases, that require divalent cations for activity . It can also inhibit calcium-dependent cysteine proteases .
Cellular Effects
The compound’s ability to chelate divalent cations has significant effects on various types of cells and cellular processes . For instance, it can prevent metal ion impurities from modifying the colors of dyed products in the textile industry .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to metal ions and forming water-soluble complexes . This inhibits enzymes that require these metal ions for activity .
Metabolic Pathways
This compound is involved in metabolic pathways that involve divalent cations
Transport and Distribution
This compound can be transported and distributed within cells and tissues
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate involves the reaction of ethylenediaminetetraacetic acid (EDTA) with lead(II) oxide and disodium carbonate in water.", "Starting Materials": [ "Ethylenediaminetetraacetic acid (EDTA)", "Lead(II) oxide", "Disodium carbonate", "Water" ], "Reaction": [ "Dissolve 0.1 mol of EDTA in 500 mL of water", "Add 0.1 mol of lead(II) oxide to the EDTA solution and stir until dissolved", "Add 0.1 mol of disodium carbonate to the solution and stir until dissolved", "Heat the solution to 80°C and maintain the temperature for 2 hours", "Cool the solution to room temperature and filter the precipitate", "Wash the precipitate with water and dry in an oven at 100°C", "The resulting product is Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate" ] } | |
CAS No. |
22904-40-1 |
Molecular Formula |
C10H16N2NaO8Pb |
Molecular Weight |
522 g/mol |
IUPAC Name |
disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;lead(2+) |
InChI |
InChI=1S/C10H16N2O8.Na.Pb/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);; |
InChI Key |
VIHSJADSNWICPY-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Pb+2] |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Pb] |
22904-40-1 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.